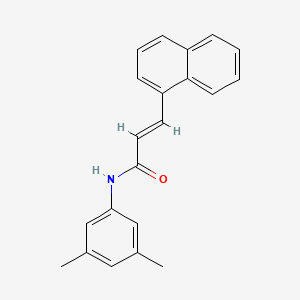![molecular formula C22H16BrNO2 B3613382 2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide](/img/structure/B3613382.png)
2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide
Vue d'ensemble
Description
2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide, commonly known as BINA, is a small molecule that has been widely studied for its potential therapeutic applications. BINA is a selective inhibitor of protein kinase C (PKC) and has been shown to have a range of biological effects, including anti-inflammatory and neuroprotective properties. In
Mécanisme D'action
BINA is a selective inhibitor of 2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide, which is a family of enzymes that play a key role in a variety of cellular processes. By inhibiting this compound, BINA can modulate a number of signaling pathways, leading to its observed biological effects. BINA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammation and immune response.
Biochemical and Physiological Effects:
BINA has a range of biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. In animal models, BINA has been shown to reduce inflammation and improve cognitive function. BINA has also been shown to reduce the production of reactive oxygen species, which can contribute to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BINA is its selectivity for 2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide, which allows for more precise modulation of signaling pathways. However, BINA's selectivity may also limit its potential therapeutic applications, as this compound is involved in a number of cellular processes. Additionally, BINA's effects may vary depending on the specific cell type or tissue being studied.
Orientations Futures
There are a number of potential future directions for research on BINA. One area of interest is the development of more potent and selective 2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide inhibitors. Another potential direction is the investigation of BINA's effects on other signaling pathways and cellular processes. Finally, BINA's potential therapeutic applications for neurodegenerative diseases and other inflammatory conditions warrant further investigation.
Applications De Recherche Scientifique
BINA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects, which make it a promising candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. BINA has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO2/c23-22-18-10-4-2-7-16(18)12-13-20(22)26-14-21(25)24-19-11-5-8-15-6-1-3-9-17(15)19/h1-13H,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGPTGYZUWOFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3613307.png)
![3-chloro-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B3613314.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3613320.png)
![4-methyl-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3613325.png)
![N-{4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B3613330.png)
![N-{4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide](/img/structure/B3613343.png)
![3-(3-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613345.png)
![N-{4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B3613354.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3613363.png)


![methyl 2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B3613390.png)

![4-{[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B3613403.png)